molecular formula C9H9F4NO B1469138 1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol CAS No. 1341983-13-8

1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol

Cat. No. B1469138
CAS RN: 1341983-13-8
M. Wt: 223.17 g/mol
InChI Key: QEDLWGZFFCZQSJ-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol” is a chemical compound with the CAS Number: 1344006-94-5 . It has a molecular weight of 208.16 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H8F4O/c10-7-3-1-6 (2-4-7)5-8 (14)9 (11,12)13/h1-4,8,14H,5H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature .

Scientific Research Applications

Fluorination in Protein Design

Fluorination strategies, including those using fluorinated analogs of hydrophobic amino acids, have shown promise in enhancing protein stability against chemical and thermal denaturation while retaining structural integrity and biological activity. These strategies leverage the novel physicochemical properties of fluorinated molecules, such as extreme chemical inertness and thermal stability, to create proteins with novel chemical and biological properties. However, the synthesis of large proteins containing specifically fluorinated residues remains challenging, despite advances in biosynthetic methods for incorporating noncanonical amino acids into proteins (B. Buer & E. Marsh, 2012).

Environmental Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, due to their potential for environmental persistence and toxicity, have been the subject of extensive environmental biodegradability studies. These studies focus on understanding the microbial degradation pathways, half-lives, and the formation of perfluorinated degradation products. Laboratory investigations, especially on fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, play a crucial role in assessing the environmental fate of these chemicals and their potential for forming more persistent perfluorinated acids (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Advances in Aqueous Fluoroalkylation

The development of environment-friendly fluoroalkylation reactions in water or in the presence of water represents a significant step towards green chemistry. These methods enable the incorporation of fluorinated or fluoroalkylated groups into target molecules under mild conditions, leveraging water as a solvent or reactant. This approach aligns with the increasing emphasis on sustainability in organic synthesis, although there is still much room for innovation and improvement in this field (Hai‐Xia Song et al., 2018).

C-F Bond Activation in Aliphatic Fluorides

Recent methodologies for C-F bond activation in aliphatic fluorides have expanded the toolbox for synthesizing new fluorinated building blocks and non-fluorinated products. These methods involve various strategies for activating C-F bonds, including the use of Lewis acids, transition metals, and rare earth metals. Such advancements offer new avenues for constructing compounds with diverse functionalities and potential applications in various fields (Qian Shen et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H227 and H319 . Precautionary measures include P210, P264, P280, P305+P351+P338, P337+P313, P370+P378, P403+P235, and P501 .

properties

IUPAC Name

1,1,1-trifluoro-3-(4-fluoroanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-6-1-3-7(4-2-6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDLWGZFFCZQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(C(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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